molecular formula C8H8O4 B2930674 Methyl 5-formyl-3-methylfuran-2-carboxylate CAS No. 1245507-43-0

Methyl 5-formyl-3-methylfuran-2-carboxylate

Cat. No.: B2930674
CAS No.: 1245507-43-0
M. Wt: 168.148
InChI Key: VSHLJULDZYIMKE-UHFFFAOYSA-N
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Description

Methyl 5-formyl-3-methylfuran-2-carboxylate is an organic compound with the molecular formula C8H8O4. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a formyl group and a methyl group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-formyl-3-methylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 5-methylfuran-2-carboxylate with formylating agents under controlled conditions. Another method includes the use of acetylene derivatives and the Paal–Knorr reaction, which is a well-known method for synthesizing substituted furans .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of feedstocks comprised of furoates. These feedstocks undergo various chemical transformations, including formylation and methylation, to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-3-methylfuran-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include methyl 5-carboxy-3-methylfuran-2-carboxylate (from oxidation), methyl 5-hydroxymethyl-3-methylfuran-2-carboxylate (from reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .

Scientific Research Applications

Methyl 5-formyl-3-methylfuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 5-formyl-3-methylfuran-2-carboxylate exerts its effects involves its interaction with various molecular targets and pathways. For example, in the context of DNA demethylation, it is believed to be involved in the oxidation of 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine, which are intermediates in the active DNA demethylation process.

Comparison with Similar Compounds

Methyl 5-formyl-3-methylfuran-2-carboxylate can be compared with other similar compounds, such as:

  • Methyl 5-formylfuran-2-carboxylate
  • Methyl 2-formyl-5-furancarboxylate
  • Methyl 5-(3-aminophenyl)furan-2-carboxylate
  • Methyl furan-2-carboxylate
  • Dimethyl furan-2,5-dicarboxylate

These compounds share structural similarities but differ in the functional groups attached to the furan ring, which can significantly influence their chemical properties and applications .

Properties

IUPAC Name

methyl 5-formyl-3-methylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-5-3-6(4-9)12-7(5)8(10)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHLJULDZYIMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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